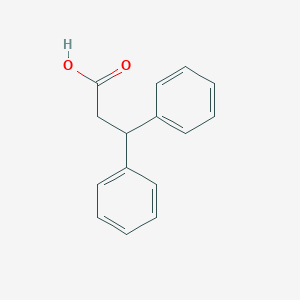

3,3-Diphenylpropionic acid

描述

Contextual Significance of Diarylpropanoic Acid Scaffolds in Modern Chemical Research

Diarylpropanoic acid scaffolds, the structural class to which 3,3-diphenylpropionic acid belongs, are of considerable importance in modern chemical research, particularly in the field of medicinal chemistry. The presence of two aryl groups imparts a unique three-dimensional architecture and lipophilicity to molecules, which can be crucial for effective interaction with biological targets. This structural motif is found in a variety of bioactive compounds.

The spatial arrangement of the phenyl groups significantly influences the biological activity and application of these compounds. For instance, the symmetric placement of the phenyl groups on the β-carbon in this compound enhances steric stability. This feature is advantageous in coordination chemistry and in the design of peptide conjugates where improved membrane permeability is desired. In contrast, its isomer, 2,3-diphenylpropionic acid, possesses an asymmetric substitution pattern, which allows its derivatives to function as inhibitors of cell adhesion by leveraging a specific spatial orientation for target binding. The diarylpropanoic acid framework serves as a versatile template that can be chemically modified to create a diverse library of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. ontosight.ai

Academic Relevance of this compound as a Versatile Synthetic Intermediate

The academic relevance of this compound is largely rooted in its role as a versatile synthetic intermediate. Its carboxylic acid functionality allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. Common reactions include the conversion to its acid chloride, 3,3-diphenylpropionyl chloride, by treatment with thionyl chloride, which can then be reacted with various nucleophiles to form amides and esters. benthamdirect.com

Several synthesis methods for this compound itself have been developed, including phosphoric acid-mediated condensation reactions and alkylation reactions, sometimes utilizing ionic liquids to improve efficiency. One established method involves the reaction of benzylmagnesium bromide with succinic anhydride (B1165640), followed by hydrolysis and decarboxylation. ontosight.ai

The utility of this compound as an intermediate is highlighted by its use in the preparation of a range of bioactive compounds:

Pharmaceuticals: It is a precursor for the synthesis of various pharmaceuticals. cymitquimica.com For instance, it has been used to prepare steroid 5α-reductase inhibitors and peptidyl α-ketoacid calpain inhibitors. chemicalbook.com Derivatives of this compound have shown potential as analgesic and anti-inflammatory agents, with some compounds exhibiting efficacy comparable to standard drugs like Diclofenac sodium and Indomethacin. benthamdirect.com It is also a key component in the synthesis of certain endothelin receptor antagonists and thrombin inhibitors. nih.govacs.org

Agrochemicals: The structural motif of this compound is also incorporated into some agrochemicals. cymitquimica.com

Other Bioactive Molecules: Through transformations like acylation and alkylation, it can be converted into other functionalized compounds, such as 3,3-diphenylpropanol, which serves as a building block for further synthesis.

The table below summarizes some key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline powder cymitquimica.cominfochems.co.kr |

| Melting Point | 151-154 °C chemicalbook.comsigmaaldrich.cominfochems.co.krchembk.com |

| Solubility | Extremely difficult to dissolve in water; soluble in ethanol (B145695) and benzene (B151609) cymitquimica.cominfochems.co.kr |

Scope and Research Trajectories within the Field of this compound Chemistry

The field of this compound chemistry continues to evolve, with several active research trajectories. One significant area of investigation is its application in material science . Researchers are exploring its use as a polymer additive, where it has been shown to improve the thermal properties of materials like poly(lactic acid) (PLA).

In medicinal chemistry , the focus remains on synthesizing and evaluating new derivatives for their therapeutic potential. cymitquimica.com The structural framework of this compound provides a foundation for developing novel compounds with enhanced biological activity and selectivity. chemimpex.com For example, structural variations of endothelin receptor antagonists based on a this compound backbone have led to the discovery of analogues with mixed receptor affinity. nih.govacs.org

Another emerging application is in biocatalysis and reaction engineering . This compound has been employed as a resolving agent in the crystallization-assisted resolution of chiral amines. researchgate.netresearchgate.net This in-situ product crystallization strategy can shift reaction equilibria in enzyme-catalyzed reactions, leading to higher product yields and easier purification. researchgate.netresearchgate.net

Furthermore, fundamental studies on its chemical behavior, such as its electrochemical properties and decarboxylation mechanisms, contribute to a deeper understanding of its reactivity and potential applications in catalysis. The continued exploration of these research avenues promises to further solidify the importance of this compound in various scientific disciplines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGAPWJKAYCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060554 | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-83-7 | |

| Record name | Diphenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .beta.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N5P6K2EGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Diphenylpropionic Acid and Its Structural Analogues

Established Protocols for 3,3-Diphenylpropionic Acid Core Synthesis

Friedel-Crafts Alkylation of Cinnamic Acid with Aromatic Hydrocarbons

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings. In the context of this compound synthesis, this reaction typically involves the alkylation of an aromatic hydrocarbon, such as benzene (B151609), with cinnamic acid or its derivatives. The reaction is an electrophilic aromatic substitution where the double bond of cinnamic acid, activated by a Lewis acid catalyst, serves as the electrophile that attacks the aromatic ring. masterorganicchemistry.comdergipark.org.tr

A common Lewis acid catalyst employed for this transformation is aluminum chloride (AlCl₃). dergipark.org.tr The catalyst polarizes the C=C double bond in cinnamic acid, generating a carbocationic intermediate that is then attacked by the nucleophilic aromatic ring. masterorganicchemistry.com However, traditional Friedel-Crafts alkylations using AlCl₃ can be hampered by issues such as the need for stoichiometric amounts of the catalyst, stringent anhydrous conditions, and the potential for competing polymerization reactions, which can lead to lower yields (≤50%).

The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the cinnamic acid, which enhances the electrophilicity of the β-carbon. The aromatic nucleophile then attacks this position, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a Wheland complex). researchgate.net Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the 3,3-diarylpropionic acid product. The choice of solvent is also crucial, with solvents like chloroform (B151607) being used. dergipark.org.tr

Recent advancements have explored alternative catalysts to improve the efficiency and selectivity of this reaction. For instance, iron triflate (Fe(OTf)₃) has been identified as an effective catalyst for the Friedel-Crafts type alkylation of electron-rich arenes with cinnamic acid esters, affording β,β-diaryl carbonyl compounds in good yields (65–93%) and with high regioselectivity. royalsocietypublishing.orgnih.gov This method has also been successfully applied to heteroaromatic compounds like indoles. royalsocietypublishing.org

| Catalyst | Aromatic Substrate | Cinnamic Acid Derivative | Yield (%) | Reference |

| AlCl₃ | Benzene | Cinnamic acid | ≤50 | |

| Fe(OTf)₃ | Electron-rich arenes | Cinnamic acid esters | 65-93 | royalsocietypublishing.orgnih.gov |

| Phosphoric acid | Anisole | p-Methoxycinnamic acid | 87 | journals.co.za |

Conventional Multi-Step Preparations of the Propionic Acid Moiety

One common multi-step route begins with the synthesis of a suitable precursor which is then elaborated to the final propionic acid. For example, 1,3-diphenyl-1-propanol can be oxidized to this compound using the Jones reagent (CrO₃/H₂SO₄), with reported yields of 85–90%. The resulting acid can then be converted to its acyl chloride and subsequently reacted with various nucleophiles to generate derivatives.

Another strategy involves the acylation of diphenylmethane (B89790) with succinic anhydride (B1165640) via a Friedel-Crafts acylation, followed by further transformations to yield the desired propionic acid derivative. researchgate.net Similarly, starting from benzophenone, a reaction with methyl chloroacetate (B1199739) in the presence of a base like sodium methoxide (B1231860) can lead to an intermediate that is further processed to obtain 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a key intermediate for the drug Ambrisentan. google.com

The synthesis of derivatives often involves the initial preparation of this compound, which is then converted to its acyl chloride using reagents like thionyl chloride. researchgate.net This activated intermediate can then be reacted with amines to form amides or with alcohols to form esters. ontosight.ai

| Starting Material | Key Reagents | Intermediate/Product | Overall Yield (%) | Reference |

| 1,3-Diphenyl-1-propanol | Jones reagent (CrO₃/H₂SO₄) | This compound | 85-90 (for oxidation step) | |

| Diphenylmethane | Succinic anhydride, AlCl₃ | β-(4-benzylbenzoyl)propionic acid | Not specified | researchgate.net |

| Benzophenone | Methyl chloroacetate, NaOCH₃ | 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid | Not specified | google.com |

| Cinnamic acid | Phosphoric acid, Anisole | 3,3-Bis(p-anisyl)propionic acid | 87 | journals.co.za |

Innovations in Green and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis. This has led to innovations in the preparation of this compound and its analogues that aim to reduce waste, improve efficiency, and utilize less hazardous reagents.

Catalysis by Ionic Liquids for Enhanced Selectivity and Efficiency

Ionic liquids (ILs) have emerged as promising "green" alternatives to traditional volatile organic solvents and catalysts in a variety of chemical transformations, including Friedel-Crafts reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive for enhancing reaction selectivity and efficiency. The use of ionic liquids as catalysts has been explored for the alkylation reactions involved in the synthesis of this compound. While specific details on the use of ionic liquids for the direct synthesis of this compound are not extensively documented in the provided search results, the general application of ionic liquids in Friedel-Crafts alkylations suggests a viable and more sustainable alternative to traditional Lewis acid catalysis.

Electrochemical Synthesis Pathways for Decarboxylation and Aryl Migration

Electrochemical methods offer a unique and sustainable approach to organic synthesis by using electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. In the context of propionic acid derivatives, electrochemical pathways can be exploited for reactions such as decarboxylation. For instance, the decarboxylation of this compound can be influenced by substituents on the phenyl rings. Electron-deficient substituents have been shown to accelerate this process, a feature that can be harnessed in the catalytic synthesis of styrenes. While direct electrochemical synthesis of this compound is not detailed in the search results, the principles of electrochemical decarboxylation and potential aryl migrations suggest a plausible, yet to be fully explored, avenue for its synthesis or transformation.

Asymmetric Synthetic Routes to Chiral this compound Derivatives

The generation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic and medicinal chemistry. For derivatives of this compound, where the stereocenter is typically at the α- or β-position, several sophisticated asymmetric strategies have been developed. These methods primarily rely on catalytic processes, including transition-metal catalysis, organocatalysis, and biocatalysis, to achieve high levels of stereocontrol.

Catalytic Asymmetric Conjugate Addition

One of the most effective methods for synthesizing chiral β,β-diarylpropanoates, which are esters of this compound derivatives, is through the asymmetric conjugate reduction of β,β-diarylacrylates. This transformation introduces a chiral center at the β-position.

A notable strategy involves a copper(I)-catalyzed 1,4-reduction of previously synthesized β,β-diarylacrylates. The process often utilizes a chiral diphosphine ligand to induce enantioselectivity. In a key study, various unsymmetrical β,β-diarylacrylates were subjected to a copper hydride (CuH) catalyst system. researchgate.net This system, ligated by a chiral phosphine, delivers a hydride to one of the enantiotopic faces of the carbon-carbon double bond, establishing the stereocenter. The reaction of various cinnamate (B1238496) esters with arenediazonium salts via a "ligand-free" palladium-catalyzed Heck-Matsuda reaction first yields the precursor β,β-diarylacrylates stereoselectively. researchgate.netacs.org These precursors are then reduced asymmetrically.

The effectiveness of this method is highlighted by the high enantioselectivities achieved. For instance, using a specific chiral ligand, β,β-diarylpropanoates have been obtained in high yields and with significant enantiomeric excess (ee). researchgate.net

Table 1: Asymmetric Cu-Catalyzed 1,4-Reduction of β,β-Diarylacrylates

This table summarizes the results from the asymmetric conjugate reduction of various β,β-diarylacrylate substrates to form chiral β,β-diarylpropanoates. The reaction typically employs a copper-based catalyst with a chiral ligand.

| Substrate (β,β-Diarylacrylate) | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl (Z)-3-(4-methoxyphenyl)-3-phenylacrylate | CuH with Chiral Diphosphine Ligand | Chiral Ethyl 3-(4-methoxyphenyl)-3-phenylpropanoate | High | researchgate.net |

| Ethyl (Z)-3-(4-chlorophenyl)-3-phenylacrylate | CuH with Chiral Diphosphine Ligand | Chiral Ethyl 3-(4-chlorophenyl)-3-phenylpropanoate | High | researchgate.net |

| Ethyl (Z)-3-(naphthalen-2-yl)-3-phenylacrylate | CuH with Chiral Diphosphine Ligand | Chiral Ethyl 3-(naphthalen-2-yl)-3-phenylpropanoate | High | researchgate.net |

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful and environmentally benign approach for the asymmetric synthesis of α-amino acids, including derivatives that are structurally analogous to this compound. This method often involves the alkylation of a glycine-derived Schiff base under biphasic conditions, where a chiral phase-transfer catalyst shuttles the reactant between the aqueous and organic phases.

A common substrate for this reaction is the N-(diphenylmethylene)glycine ester, where the diphenylmethylene group serves as a protecting group for the amine and activates the α-proton. Specially designed chiral phase-transfer catalysts, often derived from cinchona alkaloids or featuring binaphthyl scaffolds, are used to control the stereochemical outcome of the alkylation. These catalysts create a chiral environment around the enolate intermediate, directing the approach of the electrophile to generate the product with high enantioselectivity. This strategy has been successfully applied to synthesize a wide variety of optically active α-amino acids. iupac.orgorgsyn.org

Table 2: Enantioselective Alkylation via Chiral Phase-Transfer Catalysis

This table illustrates the application of chiral phase-transfer catalysts in the asymmetric synthesis of α-amino acid derivatives from N-(diphenylmethylene)glycine esters.

| Substrate | Electrophile | Chiral Phase-Transfer Catalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl (B1604629) Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS-Biphenyl Bromide | (R) | 98% | orgsyn.org |

| N-(Diphenylmethylene)glycine tert-butyl ester | Allyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS-Biphenyl Bromide | (R) | 96% | orgsyn.org |

| N-(Diphenylmethylene)glycine tert-butyl ester | Ethyl Iodide | (S,S)-3,4,5-Trifluorophenyl-NAS-Biphenyl Bromide | (R) | 94% | orgsyn.org |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used and reliable method for the enantioselective reduction of ketones, including β-ketoesters, to furnish chiral secondary alcohols. This technique has been applied to produce chiral 3-aryl-3-hydroxypropanoic esters, which are valuable derivatives of this compound. irb.hr

The process typically employs a ruthenium(II) catalyst precursor in combination with a chiral ligand, often a tosylated diamine or an amino alcohol. A simple hydrogen source, such as a formic acid/triethylamine azeotrope, is used in place of high-pressure molecular hydrogen. By carefully selecting the catalyst and ligand combination, β-ketoesters can be reduced to their corresponding β-hydroxyesters with exceptional yields and enantioselectivities. irb.hr

Table 3: Asymmetric Transfer Hydrogenation of β-Ketoesters

This table presents data on the asymmetric transfer hydrogenation of various β-ketoesters to produce chiral 3-aryl-3-hydroxypropanoic esters using Ru(II)-based catalysts.

| Substrate (β-Ketoester) | Ru(II) Precursor / Chiral Ligand | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| Ethyl benzoylacetate | [RuCl₂(mesitylene)]₂ / (S,S)-TsDPEN | (S) | 82% | >99% | irb.hr |

| Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | [RuCl₂(mesitylene)]₂ / (S,S)-TsDPEN | (S) | 89% | 98% | irb.hr |

| Ethyl 3-([1,1'-biphenyl]-4-yl)-3-oxopropanoate | [RuCl₂(mesitylene)]₂ / (S,S)-TsDPEN | (S) | 80% | 99% | irb.hr |

Chemoenzymatic and Kinetic Resolution Methods

Enzymes are highly efficient and stereoselective catalysts that can be employed in the synthesis of chiral this compound derivatives. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures.

In a typical chemoenzymatic approach, a racemic ester of a this compound derivative can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers. For example, lipase PS has been used for the enantioselective hydrolysis of racemic ethyl β-aryl-β-amino acid esters, providing access to both enantiomers in good yields and high optical purity. researchgate.net

Another approach involves the enantioselective monoacetylation of a diol precursor using a lipase in the presence of an acyl donor like vinyl acetate (B1210297). This creates a chiral monoacetate which can then be chemically oxidized to the corresponding chiral acid. google.com These methods are valued for their mild reaction conditions and high enantioselectivity.

Chemical Reactivity and Mechanistic Investigations of 3,3 Diphenylpropionic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the primary site of reactivity for many common organic transformations.

The conversion of 3,3-diphenylpropionic acid to its corresponding acyl chloride, 3,3-diphenylpropionyl chloride, is a key step in the synthesis of various derivatives. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction involves heating the mixture of this compound and an excess of thionyl chloride, often under reflux conditions for several hours, to ensure complete conversion. google.comrsc.org The excess thionyl chloride can then be removed under reduced pressure to yield the crude acyl chloride, which is often used in subsequent steps without further purification. rsc.org This acyl chloride is a versatile intermediate due to the high reactivity of the acyl chloride group toward nucleophiles. nih.gov

Table 1: Reagents for the Synthesis of 3,3-Diphenylpropionyl Chloride

| Reagent | Typical Conditions | Yield | Reference |

| Thionyl chloride (SOCl₂) | Reflux, 4–8 hours | >95% | google.comrsc.org |

| Phosphorus pentachloride (PCl₅) | Standard chlorination conditions | Not specified | nih.gov |

Amidation: this compound is readily converted into a variety of amides, which are of interest for their potential biological activities. worldscientific.com The most common route for amidation involves the prior conversion of the carboxylic acid to 3,3-diphenylpropionyl chloride. google.comchemscene.com This reactive intermediate is then treated with a primary or secondary amine to form the corresponding N-substituted amide. google.comchemscene.com For instance, reacting 3,3-diphenylpropionyl chloride with various aromatic secondary amines (such as piperazine, morpholine, and diphenylamine) in a solvent like acetone (B3395972) with a base like potassium carbonate affords the desired amide derivatives. rsc.orgnih.gov Alternatively, coupling agents such as carbonyldiimidazole (CDI) can be used to facilitate the direct amidation of this compound with amines. worldscientific.com

Esterification: Ester derivatives of this compound are also synthetically accessible. A standard method involves the direct acid-catalyzed esterification (Fischer esterification) of this compound with an alcohol. For example, reacting the acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid and heating under reflux yields the corresponding ethyl ester, 3,3-diphenylpropionate. ontosight.ai Similarly, esters with more complex alcohols, such as 3-(diethylamino)propanol, can be synthesized using this method to create compounds with potential pharmaceutical applications. acs.org

Table 2: Examples of Amidation and Esterification Reactions

| Reaction Type | Reagents | Product Class | Reference |

| Amidation | 3,3-Diphenylpropionyl chloride, Secondary aromatic amines (e.g., Morpholine), K₂CO₃ | N-Aryl-3,3-diphenylpropionamides | rsc.org |

| Amidation | This compound, Secondary amines, Carbonyldiimidazole (CDI) | 3,3-Diphenyl-propionamides | worldscientific.com |

| Esterification | This compound, Ethanol, H₂SO₄ (catalyst) | Ethyl 3,3-diphenylpropionate | ontosight.ai |

| Esterification | This compound, 3-(Diethylamino)propanol, Acid catalyst | 3-(Diethylamino)propyl 3,3-diphenylpropionate | acs.org |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3,3-diphenylpropan-1-ol. This transformation is a key step in the synthesis of various biologically active molecules. One effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an ether solvent like tetrahydrofuran (B95107) (THF), with iodine (I₂) added as a catalyst. ontosight.aismolecule.com This system generates diborane (B8814927) in situ, which is a powerful reducing agent for carboxylic acids.

An alternative, two-step route involves first converting the carboxylic acid to its ethyl ester, which is then reduced. ontosight.ainbinno.com A classical method for this ester reduction uses sodium metal in absolute ethanol. ontosight.ainbinno.com

Table 3: Methods for the Reduction of this compound

| Method | Reducing Agent/System | Intermediate | Final Product | Reference |

| Direct Reduction | Sodium borohydride / Iodine | None | 3,3-Diphenylpropan-1-ol | ontosight.aismolecule.com |

| Indirect Reduction | 1. Esterification (Ethanol/H₂SO₄) 2. Sodium metal / Ethanol | Ethyl 3,3-diphenylpropionate | 3,3-Diphenylpropan-1-ol | ontosight.ainbinno.com |

Reactivity of the Diphenyl Moiety

While the primary reactivity of this compound centers on its carboxylic acid function, the two phenyl groups can in principle undergo electrophilic aromatic substitution. However, there is limited specific literature detailing reactions like nitration or halogenation directly on the phenyl rings of this compound itself. The presence of the deactivating carboxyl group can influence the reactivity of the rings.

Some studies on related compounds suggest that under certain conditions, reactions on the phenyl rings are possible. For example, patents describing derivatives of 3,3-diphenylpropylamines mention processes that include the potential for mono- or di-halogenation of the phenyl rings. google.com Additionally, in the context of halodecarboxylation reactions, carboxylic acids with electron-rich aromatic systems can sometimes undergo electrophilic halogenation on the ring as an undesired side reaction. acs.org This suggests that the phenyl groups are not entirely inert, but their direct functionalization is less common compared to the transformations of the acid group.

Rearrangement Reactions and Migration Phenomena

Under specific conditions, this compound can undergo fascinating rearrangements involving its carbon skeleton and aryl groups.

Recent research has uncovered an electrochemical oxidative decarboxylation of 3,3-diarylpropionic acids that proceeds via a 1,2-aryl migration. acs.org This process, which does not require metal catalysts or external chemical oxidants, provides an efficient route to 1,2-diaryl ethers. acs.orgjournals.co.za

The proposed mechanism for this transformation is initiated by the electrochemical oxidation at the anode. journals.co.za The key steps are outlined below:

Table 4: Mechanistic Steps of Electrocatalytic 1,2-Aryl Migration

| Step | Description | Intermediate Species | Reference |

| 1. Deprotonation | In the presence of a base (e.g., acetate), this compound is deprotonated to form the carboxylate anion. | Carboxylate Anion | journals.co.za |

| 2. Anodic Oxidation | The carboxylate is oxidized at the anode, losing one electron to form a carboxyl radical. | Carboxyl Radical | journals.co.za |

| 3. Decarboxylation | The unstable carboxyl radical rapidly loses a molecule of carbon dioxide (CO₂) to generate a primary carbon radical at the β-position. | Primary Carbon Radical | journals.co.za |

| 4. 1,2-Aryl Migration | One of the phenyl groups migrates from the β-carbon to the adjacent carbon-centered radical. This rearrangement is followed by a further oxidation step at the anode. | Benzyl (B1604629) Carbocation | journals.co.za |

| 5. Nucleophilic Trapping | The resulting, more stable, benzyl carbocation is trapped by a nucleophilic solvent, such as methanol, to yield the final 1,2-diaryl ether product. | Final Ether Product | acs.orgjournals.co.za |

This electrocatalytic rearrangement highlights a sophisticated aspect of the reactivity of this compound, where both the carboxylic acid function and the diphenyl moiety are integral to the transformation. Cyclic voltammetry studies have shown that the oxidation of this compound itself is difficult, but the presence of a base facilitates the formation of the easily oxidizable carboxylate, enabling the reaction cascade. acs.org

Oxidative Decarboxylation Mechanisms

The oxidative decarboxylation of this compound has been explored through various methodologies, revealing distinct mechanistic pathways depending on the reaction conditions. These include electrochemical methods, transition-metal catalysis, and radical-mediated transformations.

Electrochemical Oxidative Decarboxylation and 1,2-Aryl Migration: A prominent mechanism involves the electrochemical oxidation of 3,3-diarylpropionic acids. researchgate.netcardiff.ac.uk This process proceeds without the need for metal catalysts or external chemical oxidants. researchgate.net The reaction is initiated by the deprotonation of the carboxylic acid in the presence of a base, such as acetate (B1210297), to form the corresponding carboxylate. cardiff.ac.ukrsc.org This carboxylate species is then oxidized at an anode to generate a carboxyl radical. cardiff.ac.ukrsc.org Subsequent rapid decarboxylation yields a primary carbon-centered radical. cardiff.ac.ukrsc.org A key step in this pathway is a 1,2-aryl migration, which leads to a more stable benzylic radical, followed by another single-electron transfer at the anode to form a benzyl carbocation. rsc.org This carbocation is then trapped by a nucleophile, such as an alcohol solvent, to yield the final product, for instance, a 1,2-diaryl ether. researchgate.netcardiff.ac.ukrsc.org This transformation is efficient for a range of 3,3-diarylpropionic acids and alcohols. researchgate.net

The proposed sequence is as follows:

Deprotonation: this compound is deprotonated by a base (e.g., acetate) to form the carboxylate anion. cardiff.ac.ukrsc.org

Oxidation: The carboxylate is oxidized at the anode to a carboxyl radical. cardiff.ac.ukrsc.org

Decarboxylation: The carboxyl radical loses CO₂ to form a primary carbon radical. cardiff.ac.ukrsc.org

Rearrangement & Further Oxidation: A 1,2-aryl shift occurs, followed by oxidation to a stable benzyl carbocation. rsc.org

Nucleophilic Attack: The carbocation reacts with a solvent molecule (e.g., methanol) to form the final ether product. rsc.org

Copper-Catalyzed Decarboxylative Elimination: A distinct oxidative decarboxylation pathway is observed in the presence of a copper catalyst, which facilitates the conversion of aromatic propionic acids to vinyl arenes. nih.gov Mechanistic studies indicate this reaction does not proceed via a single-electron-transfer mechanism from the carboxylate, but rather through a pathway involving benzylic deprotonation. nih.govchemrxiv.org Control experiments have been used to rule out pathways involving an initial dehydrogenation to a cinnamic acid intermediate or the formation of an alkyl-copper species followed by elimination. nih.govacs.org The favored mechanism is believed to involve deprotonation at the benzylic position (alpha to the carbonyl group), followed by a radical decarboxylation step. nih.govchemrxiv.org This reaction tolerates a variety of functional groups on the phenyl rings of this compound substrates. nih.govacs.org

Decarboxylative Radical Addition: Another mechanistic approach involves the conversion of this compound into a suitable thiohydroxamate ester. This derivative can undergo a decarboxylative transformation to produce a carbon-centered radical. worldscientific.com This radical can then react with tris(phenylthio) derivatives of Group 15 elements (As, Sb, Bi). In the case of the reaction with tris(phenylthio)antimony under air, a nor-alcohol is produced in high yield. Strong evidence for this type of mechanism comes from the isolation of the corresponding organobismuth intermediate derived from this compound. worldscientific.com

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The mechanisms of this compound's reactions have been clarified through a combination of kinetic, spectroscopic, and computational methods. These studies provide crucial evidence for the nature of intermediates and the sequence of elementary steps.

Kinetic Studies: Kinetic investigations have been instrumental in distinguishing between possible reaction pathways for the oxidative decarboxylation of this compound and its derivatives.

Cyclic Voltammetry: In the study of electrochemical oxidative decarboxylation, cyclic voltammetry was used to determine the oxidation potential. For this compound in the presence of tetra-n-butylammonium acetate (ⁿBu₄NOAc), a necessary base to form the oxidizable carboxylate, an oxidation peak was observed at 1.68 V (vs. Ag/AgCl). rsc.org This confirms that the carboxylate, not the acid itself, is the species undergoing oxidation.

Hammett Studies: For the copper-catalyzed decarboxylative elimination, competition studies between differently para-substituted 3,3-diphenylpropionic acids were conducted. nih.gov These experiments yielded a Hammett correlation with a ρ value of 0.48. This positive value indicates that the reaction rate is accelerated by electron-withdrawing substituents on the phenyl rings, suggesting that the buildup of negative charge is stabilized in the transition state of the rate-determining step. nih.gov

Kinetic Isotope Effect (KIE): KIE studies were performed for the copper-catalyzed reaction to probe the rate-determining step. The results were consistent with a C-H bond cleavage occurring at or before the rate-determining step of the reaction, supporting the proposed mechanism involving an initial benzylic deprotonation. nih.gov

Spectroscopic and Computational Studies: Spectroscopic techniques have provided direct evidence for the formation of radical intermediates, while computational studies have offered insights into the energetics of proposed mechanistic steps.

Electron Paramagnetic Resonance (EPR) Spectroscopy: The formation of radical intermediates during electrochemical decarboxylation has been confirmed using EPR spectroscopy. This technique allows for the direct detection of species with unpaired electrons, providing strong evidence for a radical-based mechanism. researchgate.net

Isolation of Intermediates: In the decarboxylative radical addition to organometalloids, the proposed organobismuth intermediate formed from this compound was successfully isolated. worldscientific.com The characterization of this stable intermediate provides compelling evidence for the proposed reaction pathway.

Density Functional Theory (DFT) Calculations: Computational studies using DFT have been employed to investigate the electrochemical decarboxylation mechanism. These calculations compared the free energy barriers (ΔG‡) for the competing 1,2-aryl migration and 1,2-hydrogen transfer steps of the intermediate radical. The results showed that the 1,2-aryl migration is energetically favored, with a calculated activation energy of 31.6 kcal/mol, which aligns with the experimentally observed products. researchgate.net

Table 1: Kinetic Data for Oxidative Decarboxylation of this compound Derivatives

| Study Type | Method | Parameter | Value | Significance | Reference |

|---|---|---|---|---|---|

| Electrochemical | Cyclic Voltammetry | Oxidation Potential | 1.68 V (vs. Ag/AgCl) | Confirms oxidation of the carboxylate species. | rsc.org |

| Kinetic | Hammett Correlation | Reaction Constant (ρ) | 0.48 | Electron-withdrawing groups accelerate the reaction. | nih.gov |

| Computational | DFT Calculation | Activation Energy (ΔG‡) | 31.6 kcal/mol | Shows 1,2-aryl migration is favored over 1,2-H transfer. |

Table 2: Investigated Reaction Conditions for Copper-Catalyzed Decarboxylative Elimination

| Catalyst/Reagent | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuOAc | NFSI | 110 | 0 | nih.gov |

| CuOAc | tBuOOtBu | 110 | 45 | nih.govchemrxiv.org |

| CuOAc | MnO₂ | 110 | 82 | nih.govchemrxiv.org |

| CuOAc | MnO₂ | 120 | 79 | nih.govchemrxiv.org |

| MnO₂ | MnO₂ (alone) | 120 | <5 | nih.gov |

Derivatization and Structural Modification of 3,3 Diphenylpropionic Acid

Synthesis of Substituted 3,3-Diphenylpropionic Acid Derivatives

The synthesis of derivatives through substitution allows for the fine-tuning of the molecule's physicochemical properties.

The aliphatic propionic acid chain is a key site for structural modification. One significant transformation is the copper-catalyzed decarboxylative elimination, which converts substituted 3,3-diphenylpropionic acids into their corresponding styrene (B11656) derivatives. acs.org This reaction proceeds via benzylic deprotonation and subsequent radical decarboxylation, offering a method to create a carbon-carbon double bond by removing the carboxylic acid group. acs.org

Another approach involves the derivatization of the carboxylic acid group itself. For instance, this compound can be reacted with polyamines via amide coupling, using activating agents like EDC·HCl and HOBt, to form diacylpolyamines. mdpi.com This effectively attaches the 3,3-diphenylpropyl moiety to a polyamine scaffold. mdpi.com Furthermore, intramolecular cyclization of 3,3-diphenylpropionic acids, often using polyphosphoric acid or an acid chloride intermediate with a Lewis acid, can yield substituted 1-indanones, fundamentally altering the core structure. researchgate.net

The two phenyl rings on the β-carbon offer extensive opportunities for functionalization through electrophilic aromatic substitution or by using pre-functionalized starting materials. Studies on decarboxylative elimination have shown that the phenyl rings can tolerate a wide range of substituents without impeding the reaction. acs.org Both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, fluoro, trifluoromethyl) can be present on the phenyl rings, leading to a diverse library of substituted styrene products. acs.org

The synthesis of analogues with varied substitution patterns on the phenyl rings is crucial for developing compounds with specific biological activities. For example, the preparation of 3,3-diphenylpropyl amines from substituted this compound precursors has been explored, where substituents on the phenyl rings modulate the pharmacological profile of the final compounds. google.com

Development of this compound Analogues with Varied Pharmacophores

The this compound framework serves as a building block for creating analogues with diverse pharmacophoric features, leading to the discovery of new bioactive molecules.

Systematic modification of substituents is a cornerstone of structure-activity relationship (SAR) studies. In the development of histamine (B1213489) H2 receptor agonists, 3,3-diphenylpropanoic acid was used as a starting material to create a series of acylguanidines. uni-regensburg.de By systematically altering substituents on the phenyl rings, researchers found that meta-substitution was generally more favorable for activity than para-substitution. uni-regensburg.de

Similarly, in the search for novel M1 acetylcholine (B1216132) receptor antagonists, the related 2,3-diphenylpropionic acid was used to generate a library of amide derivatives. nih.gov Saturation of a double bond in an initial hit compound to give a 2,3-diphenylpropionamide structure led to a fourfold increase in potency, prompting a thorough exploration of different amide groups to optimize activity. nih.gov

Table 1: Examples of Systematically Modified this compound Analogues

| Base Structure | Modification Site | Substituent(s) | Resulting Compound Class | Reference |

| This compound | Carboxylic Acid | Amide coupling with polyamines | Diacylpolyamines | mdpi.com |

| This compound | Carboxylic Acid | Coupling with guanidines | Acylguanidines | uni-regensburg.de |

| 2,3-Diphenylpropionic acid | Carboxylic Acid | Amide coupling with piperazines | Diaryl amides | nih.gov |

| This compound | Phenyl Rings | Methoxy (B1213986), Fluoro, Nitro | Substituted Styrenes (post-decarboxylation) | acs.org |

The positional isomerism between this compound and 2,3-diphenylpropionic acid significantly influences their chemical applications and the properties of their derivatives. The symmetric arrangement of the phenyl groups in the 3,3-isomer enhances steric stability. In contrast, the asymmetric nature of 2,3-diphenylpropionic acid introduces a chiral center at the α-carbon, making it a target for developing stereospecific inhibitors. nih.gov

Research into M1 antagonists utilized 2,3-diphenylpropionic acid as a starting point, highlighting the importance of this isomeric form in medicinal chemistry. nih.gov Furthermore, the exploration of homologous structures, such as those with different lengths of the aliphatic chain, has been a strategy in drug discovery. For instance, analogues of 3-phenylbutyric acid, a homologue with a methyl group on the β-carbon instead of a phenyl group, have been synthesized and evaluated. google.com

Chiral Derivatization and Enantioselective Separation

While this compound itself is achiral, its derivatives can be chiral, necessitating methods for enantioselective synthesis or separation. For example, introducing a substituent at the α-position of the propionic acid chain creates a chiral center.

For chiral derivatives like the isomeric 2,3-diphenylpropionic acid, preparative enantioseparation has been achieved using techniques like high-speed countercurrent chromatography. nih.gov In one study, 50 mg of racemic 2,3-diphenylpropionic acid was successfully separated using a two-phase solvent system containing a chiral selector, hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov The recovery for the enantiomers was between 85-87% with a purity of over 98%. nih.gov

Table 2: Enantioseparation of 2,3-Diphenylpropionic Acid

| Technique | Chiral Selector | Racemate Amount | Enantiomer Recovery | Enantiomer Purity | Reference |

| High-Speed Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | 50 mg | 85-87% | >98% | nih.gov |

| In-situ Crystallization (as resolving agent) | This compound | N/A | 72% (of target amine) | High Purity | acs.org |

Application of 3-Hydroxy-3,3-diphenylpropionic Acid as a Chiral Auxiliary

3-Hydroxy-3,3-diphenylpropionic acid, a derivative of this compound, serves as a valuable chiral auxiliary in asymmetric synthesis. lookchem.com Its inherent chirality is leveraged to induce stereoselectivity in chemical reactions, guiding the formation of a preferred enantiomer. This is crucial in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry. lookchem.com The presence of both a hydroxyl and a carboxylic acid group, along with the bulky diphenyl moiety, allows for the formation of diastereomeric intermediates that can be separated, or can direct the stereochemical outcome of a subsequent reaction.

The introduction of hydroxyl and methoxy groups to create 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid introduces a chiral center, which is instrumental for enantiomeric separation in the synthesis of pharmaceutical intermediates. acs.org This derivative is a key intermediate in the preparation of certain therapeutic agents. acs.org

Use as a Resolving Agent for Enantiomeric Mixtures

This compound and its derivatives are utilized as resolving agents to separate enantiomeric mixtures. This process involves the formation of diastereomeric salts with a racemic mixture. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization. After separation, the individual enantiomers can be recovered.

For instance, 3-hydroxy-3,3-diphenylpropionic acid is employed for the resolution of enantiomers, a critical process in chemical and pharmaceutical applications where a specific enantiomer possesses the desired biological or chemical property. lookchem.com The chiral nature of this acid allows it to selectively interact with one enantiomer of a racemic mixture, facilitating separation.

A specific example of this application is the chiral resolution of a derivative of this compound using (S)-1-(4-Nitrophenyl)ethylamine as the resolving agent. This process yields a product with a high enantiomeric excess.

Table 1: Chiral Resolution Parameters

| Parameter | Value |

|---|---|

| Resolving Agent | (S)-1-(4-Nitrophenyl)ethylamine |

| Solvent System | Acetone (B3395972)/MTBE (1:1) |

| Conditions | Reflux, 1 hr |

| Enantiomeric Excess (ee) | 99.5% |

| Isolated Yield | 15% |

Data derived from a study on stereoselective resolution.

Crystallization-Assisted Asymmetric Synthesis for Stereochemical Control

Crystallization-assisted asymmetric synthesis is a powerful technique for achieving high stereochemical control, and this compound (DPPA) plays a significant role in this methodology. This strategy often involves the in-situ crystallization of a desired enantiomer from a reaction mixture, thereby shifting the reaction equilibrium towards the formation of that enantiomer.

In a notable application, DPPA was used to facilitate the asymmetric synthesis of (R)-2-fluoro-α-methylbenzylamine ((R)-FMBA), an enantiopure chiral amine required for the production of active pharmaceutical ingredients (APIs). researchgate.netnih.govacs.org The reaction, catalyzed by transaminase enzymes, is thermodynamically limited. By introducing DPPA, the product ((R)-FMBA) crystallizes out of the solution as a salt, (R)-FMBA:DPPA. researchgate.netnih.govacs.org This in-situ crystallization effectively removes the product from the reaction equilibrium, driving the conversion from approximately 44% to 83%. researchgate.netnih.govacs.org This method not only enhances the yield but also simplifies the purification process, as the desired enantiopure amine can be easily recovered as high-purity crystals. researchgate.netnih.gov

Table 2: Effect of this compound (DPPA) on Asymmetric Synthesis

| Parameter | Without DPPA | With DPPA |

|---|---|---|

| Theoretical Equilibrium Conversion | ~44% | ~83% |

| Overall Recovery Yield of Crystallized (R)-FMBA | N/A | 72% |

Data from studies on crystallization-assisted asymmetric synthesis of (R)-FMBA. researchgate.netnih.govacs.org

This approach highlights the utility of this compound not just as a structural component but as an active participant in controlling the stereochemical outcome of a synthetic process.

Advanced Analytical Characterization and Computational Chemical Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the intricate structural features of 3,3-Diphenylpropionic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The spectrum is characterized by signals corresponding to the aromatic protons of the two phenyl groups, the methine proton, and the methylene (B1212753) protons of the propionic acid chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. This includes separate signals for the carbonyl carbon of the carboxylic acid, the methine and methylene carbons in the aliphatic chain, and the various carbons of the two phenyl rings (ipso, ortho, meta, and para).

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H | ~7.15-7.35 | Aromatic protons (Ar-H) |

| ¹H | ~4.50 | Methine proton (-CH) |

| ¹H | ~2.90 | Methylene protons (-CH₂) |

| ¹³C | ~178 | Carbonyl carbon (C=O) |

| ¹³C | ~142 | Ispo-aromatic carbons |

| ¹³C | ~129 | Ortho/Meta-aromatic carbons |

| ¹³C | ~127 | Para-aromatic carbons |

| ¹³C | ~48 | Methine carbon (-CH) |

| ¹³C | ~40 | Methylene carbon (-CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula of this compound is C₁₅H₁₄O₂ scbt.com, corresponding to a molecular weight of approximately 226.27 g/mol scbt.comsigmaaldrich.comsigmaaldrich.com.

Upon ionization in the mass spectrometer, the molecule can undergo characteristic fragmentation. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45) libretexts.orgyoutube.com. For this compound, a significant fragmentation pathway involves the cleavage of the bond between the methylene group and the carbon bearing the two phenyl groups, leading to the formation of a stable diphenylmethyl cation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Major Fragment Ion (m/z) | 167 [(C₆H₅)₂CH]⁺ |

| Other Potential Fragments (m/z) | 209 [M-OH]⁺, 181 [M-COOH]⁺ |

Infrared (IR) spectroscopy is employed to identify the principal functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the carboxylic acid and the aromatic rings chemicalbook.com.

The most prominent features in the IR spectrum include a broad absorption band for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O (carbonyl) stretch, C-H stretching vibrations from the aromatic rings, and C=C stretching vibrations within the phenyl groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic acid |

| ~1700 | C=O stretch (strong) | Carboxylic acid |

| 3000-3100 | C-H stretch | Aromatic |

| 1450-1600 | C=C stretch | Aromatic ring |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of chiral derivatives.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A reverse-phase HPLC method can be employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid sielc.com. This allows for the separation of the main compound from any impurities.

While this compound itself is an achiral molecule, chiral HPLC is a crucial technique for the separation of enantiomers of its chiral derivatives. For instance, if the molecule is chemically modified to introduce a chiral center, polysaccharide-based chiral stationary phases can be used to resolve the resulting enantiomers. The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer theoretical insights into the properties and behavior of this compound. While specific computational studies on this exact molecule are not widely reported, methods such as Density Functional Theory (DFT) can be applied to predict its structural and electronic properties.

These computational approaches can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies (IR), which can then be compared with experimental data for validation.

Analyze Electronic Structure: Investigate properties such as the distribution of electron density, molecular orbitals, and electrostatic potential, which are important for understanding its reactivity.

Computational modeling serves as a valuable complement to experimental data, providing a deeper understanding of the molecule at an atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic properties such as the distribution of electron density, the energies of molecular orbitals, and reactivity descriptors.

For a molecule like this compound, DFT calculations could map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with biological receptors. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap helps to characterize the molecule's kinetic stability and polarizability. als-journal.com

While the principles of these calculations are well-established, specific studies detailing a full quantum chemical analysis—including HOMO-LUMO energies and MEP maps—for this compound are not prominently available in surveyed scientific literature. Such an analysis would provide theoretical values for its electronic properties, serving as a foundation for understanding its reaction mechanisms and designing new derivatives.

Table 1: Representative Quantum Chemical Parameters and Their Significance (Note: The following table is illustrative of parameters that would be determined in a typical DFT study. Specific values for this compound are not available in the cited literature.)

| Parameter | Symbol | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Represents the ability to donate an electron. Higher energy indicates greater reactivity as a nucleophile. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Represents the ability to accept an electron. Lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |

| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). mdpi.com The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity, usually expressed in kcal/mol. mdpi.com This method is instrumental in virtual screening and rational drug design to identify potential drug candidates and understand their binding modes.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic nature of the molecular interactions. rdd.edu.iq Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and Radius of Gyration (Rg) to measure the complex's compactness.

A review of published research indicates a lack of specific molecular docking and dynamics simulation studies performed on this compound itself. Such investigations would be necessary to identify its potential biological targets and to characterize the stability and key amino acid interactions of the resulting complex, thereby elucidating its potential mechanism of action.

Table 2: Key Analyses in Molecular Dynamics Simulations (Note: This table describes the purpose of common MD analyses. Specific simulation data for this compound is not available in the cited literature.)

| Analysis Parameter | Abbreviation | Description |

| Root Mean Square Deviation | RMSD | Measures the average deviation of atomic positions in the complex over time compared to a reference structure, indicating structural stability. |

| Root Mean Square Fluctuation | RMSF | Indicates the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. |

| Radius of Gyration | Rg | Represents the root mean square distance of the atoms from their common center of mass, used to assess the overall compactness of the protein-ligand complex. |

| Hydrogen Bond Analysis | H-bond | Counts the number of hydrogen bonds formed between the ligand and receptor over the simulation time, highlighting key stabilizing interactions. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

A study has been conducted on the amide derivatives of this compound to analyze their antioxidant and antiproliferative activities. nih.gov In this research, various diphenylpropionamide derivatives were synthesized by condensing this compound with different amines. A QSAR analysis was then performed on these synthetic derivatives to correlate their structural features with their observed biological activities. nih.gov

The goal of such a QSAR study is to identify which molecular descriptors—such as lipophilicity (logP), electronic properties (e.g., Hammett constants), or steric parameters (e.g., molar refractivity)—are critical for the desired biological effect. The resulting model can guide the synthesis of future derivatives with potentially enhanced potency. While the specific QSAR model and its statistical parameters (e.g., r², q²) were not detailed in the available abstract, the study underscores the utility of this approach for optimizing the therapeutic potential of compounds derived from the this compound scaffold. nih.gov

Applications of 3,3 Diphenylpropionic Acid in Specialized Chemical Disciplines

Role as a Key Building Block in Complex Organic Synthesis

The structural framework of 3,3-diphenylpropionic acid is a recurring motif in a variety of bioactive compounds. The presence of two aryl groups provides a distinct three-dimensional structure and lipophilicity that can be crucial for effective interactions with biological targets . Its carboxylic acid functionality serves as a handle for converting it into more complex structures, typically by first treating it with an agent like thionyl chloride to form the more reactive 3,3-diphenylpropionyl chloride, which can then be reacted with various nucleophiles to create a diverse library of amides and esters .

Precursor in Pharmaceutical Development for Bioactive Molecules

This compound is a well-established starting material in medicinal chemistry for the development of a range of therapeutic agents. Researchers have utilized its core structure to synthesize novel compounds with significant biological activity, including anti-inflammatory, analgesic, and anticonvulsant properties.

Detailed research has demonstrated its role in the synthesis of new amides and secondary aromatic amine derivatives. For instance, a series of amides derived from this compound were synthesized and evaluated as potential anticonvulsant agents nih.gov. In these studies, the acid was reacted with appropriate secondary amines to produce a library of compounds, with some showing a broad spectrum of activity in preclinical seizure models nih.gov. One derivative, in particular, demonstrated a better safety profile and higher activity than some commonly used antiepileptic drugs, with its mechanism of action linked to the interaction with neuronal voltage-sensitive sodium channels nih.gov.

Furthermore, its chiral derivative, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, is a key intermediate in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary artery hypertension google.com. This highlights the importance of the this compound scaffold in creating stereospecific pharmaceuticals. The compound also serves as a precursor for steroid 5α-reductase inhibitors and calpain-inhibitory peptidyl α-ketoacids and esters chemicalbook.com.

The table below summarizes key research findings on bioactive molecules developed from this compound.

| Bioactive Molecule Class | Therapeutic Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Amide Derivatives | Anticonvulsant | A synthesized library of amides showed potent anticonvulsant activity, with one compound exhibiting a broad spectrum of protection in preclinical models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. nih.gov | nih.gov |

| Secondary Aromatic Amine Derivatives | Anti-inflammatory, Analgesic | Certain derivatives exhibited significantly potent anti-inflammatory and analgesic activity in experimental animal models, comparable to standard drugs like Indomethacin and Diclofenac Sodium. | |

| (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | Endothelin Receptor Antagonist | Serves as a key chiral intermediate for the synthesis of Ambrisentan, a medication for treating pulmonary artery hypertension. google.com | google.com |

| Acylpiperidines | Steroid 5α-reductase Inhibition | The parent acid is used in the preparation of acylpiperidines that act as inhibitors of steroid 5α-reductase. chemicalbook.com | chemicalbook.com |

| Peptidyl α-ketoacids and esters | Calpain Inhibition | Utilized as a precursor for calpain-inhibitory molecules. chemicalbook.com | chemicalbook.com |

Intermediate in the Synthesis of Agrochemicals

While this compound is a versatile intermediate in many areas of organic synthesis, its specific role as a direct precursor in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature. The development of agrochemicals, such as pesticides and fungicides, often involves heterocyclic frameworks and other structural motifs where the this compound scaffold may not be a common component nih.govmdpi.com. Although chirality is a key aspect in modern agrochemicals, and chiral building blocks are essential, the direct application of this compound for this purpose in the agricultural sector is not prominently reported mdpi.com.

Contributions to Polymer Science and Material Chemistry

The application of this compound and its derivatives extends into the realm of materials science, where its rigid diphenyl structure can be exploited to create polymers and advanced materials with specific, tailored properties.

Development of Chiral Polymers with Tailored Characteristics

This compound itself is an achiral molecule. However, it can be chemically modified to create chiral derivatives that serve as valuable building blocks for the synthesis of chiral polymers. A notable example is (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, which is recognized as a key chiral building block chemimpex.com. The synthesis of chiral polymers often relies on starting materials that possess intrinsic chirality to guide the formation of ordered, helical, or other three-dimensional architectures nih.gov.

The general strategy involves the polymerization of such chiral monomers, often using techniques like Suzuki coupling, to create complex macromolecules nih.gov. These chiral polymers are of significant interest because their chirality allows them to interact with polarized light in unique ways, making them candidates for applications in asymmetric synthesis and optoelectronics nih.gov. While the direct polymerization of this compound derivatives into large-scale commercial polymers is not widely reported, their potential as specialty monomers for creating polymers with tailored chiral characteristics is an active area of research.

Engineering of Advanced Materials with Specific Optical or Electronic Properties

The incorporation of this compound derivatives into polymer backbones is being explored as a method to create advanced materials. Research into its chiral derivative, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, includes investigations into its use for creating polymers with enhanced thermal stability and mechanical strength chemimpex.com. The rigid diphenyl groups can contribute to a higher glass transition temperature and improved modulus in the resulting polymer.

Furthermore, the development of chiral polymers from such building blocks opens the door to materials with specific optical properties. Chiral polymers are known to exhibit unique optical activity, such as the ability to rotate the plane of polarized light, which is crucial for applications in photonics and sensors nih.gov. While specific electronic properties derived from this compound-based materials are not widely documented, the principles of materials science suggest that incorporating this scaffold into conjugated polymer systems could influence their electronic behavior.

Integration into Catalytic Systems and Processes

In addition to serving as a structural component, chiral carboxylic acids like derivatives of this compound play a functional role in catalytic processes, most notably in the resolution of racemic mixtures. Chiral resolution is a critical process for obtaining enantiomerically pure compounds, which is especially important in the pharmaceutical industry where often only one enantiomer of a drug is active or safe wikipedia.org.

The most common method for chiral resolution is the crystallization of diastereomeric salts wikipedia.org. This process involves reacting a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers (diastereomeric salts). Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization libretexts.org. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent libretexts.org. Chiral acids such as tartaric acid and mandelic acid are common resolving agents, and the structural class to which this compound belongs is also utilized for this purpose wikipedia.orglibretexts.org. This application demonstrates its integration into a process that is fundamental to asymmetric synthesis and catalysis.

Co-catalyst or Ligand in Transition Metal Catalysis

While this compound itself is not extensively documented as a primary ligand or co-catalyst in mainstream transition metal catalysis, its structural motifs are relevant to the design of more complex ligands. The core structure, featuring a carboxylic acid group and bulky phenyl substituents, provides a foundation for the synthesis of derivatives that could serve as ligands. The carboxylic acid moiety can be used to coordinate with metal centers, and the phenyl groups can be functionalized to tune the steric and electronic properties of a potential catalyst.

Research in transition metal catalysis often involves the development of specialized ligands to control the reactivity and selectivity of the metal center. For instance, derivatives of similar phenylpropionic acid structures have been explored for their potential in creating chiral environments around a metal, which is crucial for asymmetric catalysis. Although direct examples of this compound in this role are not prominent in the literature, its derivatives represent a potential area for exploration in the development of new catalytic systems.

Biocatalytic Applications, Particularly in Transaminase Reactions

In the field of biocatalysis, this compound has found a notable application as a resolving agent in transaminase-catalyzed reactions for the synthesis of chiral amines. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, often with high enantioselectivity. However, these reactions are frequently equilibrium-limited, which can result in low product yields.

To overcome this limitation, a strategy known as in situ product crystallization or precipitation can be employed. This technique involves the addition of an agent that selectively crystallizes or precipitates the desired product from the reaction mixture, thereby shifting the equilibrium towards the product side. This compound has been effectively used for this purpose. chimia.chacs.orgresearchgate.netresearcher.life

When a chiral amine is produced in a transaminase reaction, the addition of this compound can lead to the formation of a poorly soluble salt with the amine product. This salt precipitates out of the solution, effectively removing the product from the equilibrium and driving the reaction to higher conversions. chimia.chacs.org This approach has been shown to significantly increase the yield of the desired enantiomer of the chiral amine without compromising the high enantioselectivity of the biocatalyst. chimia.chresearchgate.net

The use of this compound as an in situ crystallization agent offers several advantages in biocatalytic processes:

Increased Yield: By shifting the reaction equilibrium, significantly higher product yields can be achieved compared to reactions without product removal.

Simplified Purification: The desired product is easily separated from the reaction mixture by simple filtration of the crystalline salt.

Process Intensification: Higher product concentrations can be achieved, leading to more efficient and economical processes.

Table 1: Application of this compound in Transaminase Reactions

| Application | Mechanism | Advantage |

|---|---|---|

| In situ product crystallization | Forms a poorly soluble crystalline salt with the chiral amine product. | Shifts reaction equilibrium, leading to higher product yields. |

| Product recovery | The crystalline salt can be easily separated by filtration. | Simplifies the downstream purification process. |

Applications in Supramolecular Chemistry and Enantioselective Recognition

The application of this compound in supramolecular chemistry and enantioselective recognition is primarily centered on its use as a building block for creating chiral molecules and its role in the chiral recognition of other compounds. The rigid structure and the presence of two phenyl groups provide a scaffold that can be incorporated into larger supramolecular assemblies.

One area of application is in the synthesis of chiral stationary phases (CSPs) for chromatography. For example, derivatives of this compound have been used in the preparation of selectors for CSPs. The enantioselective recognition capabilities of such CSPs are influenced by the three-dimensional structure of the selector, where the diphenylpropyl group can play a crucial role in creating a chiral environment that allows for the differential interaction with the enantiomers of an analyte.